Product packaging for H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH(Cat. No.:CAS No. 243961-51-5)

H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH

Cat. No.: B14239717
CAS No.: 243961-51-5
M. Wt: 776.9 g/mol
InChI Key: OEMODUCILHYKAM-OPKHLUCYSA-N
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Description

Overview of the Amino Acid Composition and Potential Biological Relevance of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH

The presence of Serine at the N-terminus and in the third position introduces hydroxyl groups, which can participate in hydrogen bonding and potential phosphorylation, a key mechanism for regulating protein function. nih.govMethionine , a sulfur-containing amino acid, can be susceptible to oxidation, which may modulate the peptide's activity. The core of the peptide is largely hydrophobic, with Isoleucine , Alanine (B10760859) , and Leucine (B10760876) contributing to potential interactions with nonpolar environments, such as cell membranes. nih.govArginine , a positively charged amino acid, is often involved in electrostatic interactions with negatively charged molecules like DNA or specific protein domains. oup.com The C-terminal Leucine further enhances the hydrophobic character of that end of the peptide.

The specific arrangement of these residues, particularly the "Ser-Met-Ser" motif, is not extensively characterized in existing literature, suggesting a novel area for investigation. The combination of hydrophilic and hydrophobic regions imparts an amphipathic character to the peptide, which could facilitate interactions at biological interfaces.

Scope and Objectives of Academic Research on this compound

Currently, there is a notable absence of published academic research specifically focused on the synthesis, characterization, and biological activity of this compound. Therefore, the primary objective of future research would be to fill this knowledge gap. Key areas of investigation would include:

Chemical Synthesis and Purification: Developing efficient solid-phase or solution-phase synthesis protocols to produce the peptide in high purity. nih.gov

Structural Characterization: Employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the primary sequence and elucidate its three-dimensional structure.

In Silico Modeling: Using computational methods to predict the peptide's conformation and potential binding partners.

Biological Activity Screening: Conducting a range of in vitro assays to identify any potential biological functions, such as antimicrobial, anticancer, or cell-penetrating activities.

Identification in Natural Sources: Investigating whether this compound exists as a fragment of a larger, known protein, which could provide significant clues about its endogenous role. peakproteins.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H60N10O10S B14239717 H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH CAS No. 243961-51-5

Properties

CAS No.

243961-51-5

Molecular Formula

C32H60N10O10S

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H60N10O10S/c1-7-17(4)24(42-29(49)23(15-44)41-28(48)21(10-12-53-6)39-26(46)19(33)14-43)30(50)37-18(5)25(45)38-20(9-8-11-36-32(34)35)27(47)40-22(31(51)52)13-16(2)3/h16-24,43-44H,7-15,33H2,1-6H3,(H,37,50)(H,38,45)(H,39,46)(H,40,47)(H,41,48)(H,42,49)(H,51,52)(H4,34,35,36)/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

OEMODUCILHYKAM-OPKHLUCYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of H Ser Met Ser Ile Ala Arg Leu Oh

Alternative Peptide Synthesis Approaches Applicable to H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH

While solid-phase peptide synthesis (SPPS) is a common method, alternative approaches can offer advantages for the synthesis of this compound, particularly when dealing with longer sequences or the need for specific fragment ligations.

Chemo-Enzymatic Ligation for Fragment Assembly

Chemo-enzymatic peptide synthesis (CEPS) presents a powerful alternative for constructing peptides like this compound, especially when assembling larger fragments. nih.govqyaobio.com This method utilizes enzymes to catalyze the formation of peptide bonds, offering high stereoselectivity and milder reaction conditions compared to purely chemical methods. nih.govnih.gov This enzymatic approach avoids the need for extensive side-chain protection and deprotection steps, which can be a source of side reactions and impurities. nih.gov

For a heptapeptide (B1575542) like this compound, a chemo-enzymatic strategy could involve the synthesis of two or more smaller peptide fragments via conventional chemical methods, which are then joined together using a specific ligase enzyme. nih.gov For instance, a fragment such as H-Ser-Met-Ser-OH could be ligated to H-Ile-Ala-Arg-Leu-OH. Enzymes like papain, trypsin, or engineered proteases are commonly used for this purpose. qyaobio.com The choice of enzyme depends on the specific amino acid residues at the ligation site. This approach can lead to higher yields and purer products, particularly for longer and more complex peptides. qyaobio.com

Solution-Phase Peptide Synthesis (LPPS) of Intermediate Fragments

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical approach that can be effectively used to synthesize intermediate fragments of this compound. neulandlabs.comcreative-peptides.com In LPPS, the peptide chain is elongated in a homogenous solution, and intermediates are purified at each step. creative-peptides.combachem.com This allows for greater control over the purity of the final product, as side reactions can be identified and removed after each coupling step. creative-peptides.com

For the synthesis of this compound, one could synthesize di- or tri-peptide fragments, such as H-Ser-Met-OH, H-Ser-Ile-Ala-OH, and H-Arg-Leu-OH, using LPPS. These fragments can then be coupled together in a convergent synthesis strategy. neulandlabs.comnih.gov LPPS is particularly advantageous for large-scale production as it often uses fewer excess reagents compared to SPPS. rsc.org While more labor-intensive due to the purification of intermediates, the meticulous control over purity makes it a valuable method for producing high-quality peptide fragments. neulandlabs.combachem.com

Targeted Chemical Modifications and Derivatizations of this compound for Research Applications

To investigate the structure-activity relationships of this compound, specific chemical modifications can be introduced at the N-terminus, C-terminus, or on the amino acid side chains.

N-Terminal and C-Terminal Modifications (e.g., Acetylation, Amidation)

Modifying the termini of this compound can significantly impact its biological activity and stability.

N-terminal acetylation involves the addition of an acetyl group to the free amine of the N-terminal serine. This modification neutralizes the positive charge of the N-terminus, which can make the peptide more closely mimic the structure of a native protein segment. lifetein.compeptide.com Acetylation is readily achieved by treating the peptide with acetic anhydride. wpmucdn.com This modification can increase the peptide's resistance to degradation by aminopeptidases, thereby enhancing its stability for in vitro and in vivo studies. biosyn.com

C-terminal amidation replaces the C-terminal carboxylic acid with a carboxamide group. This modification removes the negative charge at the C-terminus and can be crucial for biological activity, as many naturally occurring peptide hormones are C-terminally amidated. lifetein.comnih.gov Amidation can also increase the peptide's stability against carboxypeptidases. mdpi.com This modification is typically incorporated during solid-phase synthesis by using an amide-forming resin. peptide.com

ModificationPurposePotential Effect on this compound
N-terminal AcetylationMimic native protein structure, increase stabilityNeutralizes N-terminal charge, may alter receptor binding, increases resistance to aminopeptidases. lifetein.combiosyn.com
C-terminal AmidationMimic native peptide hormones, increase stabilityNeutralizes C-terminal charge, may enhance biological activity and receptor binding, increases resistance to carboxypeptidases. lifetein.comnih.gov

Side Chain Modifications (e.g., Phosphorylation of Serine Residues)

The side chains of the amino acids within this compound offer opportunities for specific modifications to probe their role in the peptide's function.

Phosphorylation of Serine Residues: The peptide contains two serine residues, which are common sites for phosphorylation in biological systems. Phosphorylation, the addition of a phosphate (B84403) group, is a key post-translational modification that can act as a molecular switch to regulate protein function. nih.gov Introducing a phosphate group to one or both serine residues in this compound can be achieved through synthetic methods that incorporate phosphoserine during peptide synthesis or through enzymatic phosphorylation. nih.gov

The presence of a negatively charged phosphate group can dramatically alter the peptide's conformation and its interactions with binding partners. For instance, phosphorylation can induce or stabilize helical structures, particularly when flanked by basic residues like arginine. nih.gov Given the presence of arginine in the sequence, phosphorylation of the serine residues could significantly impact the structural and functional properties of this compound. This modification is critical for studying signaling pathways where this peptide might be involved. mdpi.com

Amino AcidModificationPotential Impact on this compound
Serine (Ser)PhosphorylationIntroduces a negative charge, may alter conformation and protein-protein interactions, potentially affecting signaling pathways. nih.govnih.gov
Methionine (Met)OxidationCan alter peptide structure and function.
Arginine (Arg)-The positively charged side chain is crucial for electrostatic interactions.
Isoleucine (Ile), Leucine (B10760876) (Leu), Alanine (B10760859) (Ala)-Hydrophobic side chains contribute to the overall structure and potential hydrophobic interactions.

Incorporation of Reporter Tags (e.g., Fluorescent Labels, Biotinylation)

The ability to attach reporter tags, such as fluorescent labels and biotin (B1667282), to this compound is crucial for its detection and characterization in biological systems. These modifications facilitate a wide range of assays, including fluorescence microscopy, flow cytometry, and affinity-based purification.

Fluorescent labeling of peptides like this compound allows for their visualization and quantification in various experimental setups. proteogenix.science The choice of fluorophore and the site of conjugation are critical for maintaining the peptide's biological activity while achieving optimal signal detection. Common fluorescent dyes used for peptide labeling include fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, and cyanine (B1664457) dyes (e.g., Cy3, Cy5). sb-peptide.com

The serine residue at the N-terminus of this compound presents a potential site for specific labeling. For instance, after periodate (B1199274) oxidation of the N-terminal serine's 1,2-amino alcohol group to an aldehyde, it can be reacted with a hydrazide- or aminooxy-functionalized fluorescent dye. nih.gov Alternatively, the N-terminal α-amino group itself can be directly coupled with an NHS-ester or isothiocyanate derivative of a fluorophore. sb-peptide.com Furthermore, if a lysine (B10760008) residue were incorporated into the sequence, its ε-amino group would offer another site for selective labeling. proteogenix.science

The selection of the fluorescent label depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability. For example, some environmentally sensitive fluorophores exhibit changes in their fluorescence properties upon binding to a target, which can be exploited to study peptide-protein interactions. nih.gov

Table 1: Common Fluorescent Labels for Peptide Modification

Fluorescent Label Excitation (nm) Emission (nm) Reactive Group for Conjugation
Fluorescein isothiocyanate (FITC) 495 517 Isothiocyanate
Tetramethylrhodamine (TAMRA) 555 580 NHS-ester
Cyanine 3 (Cy3) 550 570 NHS-ester
Cyanine 5 (Cy5) 649 670 NHS-ester

This table is interactive. You can sort and filter the data.

Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is then utilized for detection, purification, or immobilization. creative-peptides.comsigmaaldrich.com Biotinylated this compound can be used in various applications, including enzyme-linked immunosorbent assays (ELISAs), pull-down assays to identify binding partners, and for immobilization on biosensor surfaces. creative-peptides.comlifetein.com

Similar to fluorescent labeling, biotin can be introduced at the N-terminus of the peptide. peptide.com A common method involves the use of biotin-NHS ester, which reacts with the primary amine of the N-terminal serine. Another strategy involves incorporating a lysine residue into the peptide sequence to allow for selective biotinylation of its side-chain amine. peptide.com

A specific method for biotinylating peptides with an N-terminal serine involves an initial oxidation step with periodate to generate an aldehyde, which is then reacted with a biotin-hydrazide derivative to form a stable hydrazone linkage. nih.gov This sequence-specific approach ensures that only peptides with an N-terminal serine or threonine are labeled.

Table 2: Common Biotinylation Reagents for Peptides

Reagent Reactive Group Target Functional Group
Biotin-NHS N-hydroxysuccinimide ester Primary amines (N-terminus, Lys)
Biotin-Hydrazide Hydrazide Aldehydes (e.g., from oxidized Ser)
Biotin-Maleimide Maleimide Thiols (Cys)

This table is interactive. You can sort and filter the data.

The incorporation of a spacer arm between the biotin molecule and the peptide is often recommended to minimize steric hindrance and ensure efficient binding to streptavidin. creative-peptides.com

Cyclization Strategies and Their Impact on this compound Structure

Cyclization is a powerful strategy to improve the metabolic stability, receptor affinity, and selectivity of peptides by constraining their conformational flexibility. nih.govpeptide.com For a linear peptide like this compound, various cyclization methods can be envisioned, each with a distinct impact on the resulting three-dimensional structure.

Head-to-tail cyclization involves the formation of an amide bond between the N-terminal serine and the C-terminal leucine. This is a common strategy to protect peptides from degradation by exopeptidases. rsc.org The synthesis of head-to-tail cyclic peptides can be achieved either in solution or on a solid support. rsc.orgcem.comrsc.orgnih.gov Solution-phase cyclization is often performed under high dilution to favor the intramolecular reaction over intermolecular oligomerization. On-resin cyclization can be advantageous as the peptide chains are pseudo-isolated on the solid support. rsc.org

The success of head-to-tail cyclization can be sequence-dependent, and for some peptides, the use of turn-inducing elements may be necessary to facilitate the formation of the cyclic structure. rsc.org The resulting cyclic peptide is expected to have a more rigid backbone conformation compared to its linear counterpart. uq.edu.au

An alternative to head-to-tail cyclization is the formation of a bridge between the side chains of two amino acids within the peptide sequence. A common approach is the formation of a lactam bridge between the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine or ornithine). peptide.comsb-peptide.com To apply this to this compound, one would need to substitute two of the existing amino acids with a suitable pair for lactam bridge formation. For example, replacing isoleucine and leucine with aspartic acid and lysine, respectively, would allow for an i, i+4 side-chain to side-chain cyclization, which is known to stabilize α-helical conformations. nih.gov

Another possibility for side-chain cyclization involves the arginine residue. A novel approach describes the cyclization from the N-terminus to the arginine side chain, which has been shown to significantly increase the affinity of certain peptides for their receptors. nih.gov This strategy would result in a unique cyclic structure for this compound, where the N-terminal serine is linked to the guanidinium (B1211019) group of arginine.

The impact of cyclization on the peptide's structure is significant. It reduces the number of accessible conformations, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity. nih.gov The specific type of cyclization will dictate the resulting three-dimensional shape. For instance, a lactam bridge can induce or stabilize helical structures, while other cyclization strategies might lead to more globular or turn-like structures. nih.govnih.gov The conformational changes upon cyclization can be studied using techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. uq.edu.aunih.gov

Table 3: Overview of Potential Cyclization Strategies for this compound and Analogs

Cyclization Strategy Residues Involved Resulting Linkage Potential Structural Impact
Head-to-Tail Ser (N-terminus) and Leu (C-terminus) Amide bond Increased rigidity, protection from exopeptidases
Lactam Bridge (in an analog) Asp/Glu and Lys/Orn side chains Amide bond Stabilization of α-helical or β-turn structures
N-terminus to Side-Chain Ser (N-terminus) and Arg side chain Guanidinium linkage Constrained, unique cyclic structure

This table is interactive. You can sort and filter the data.

Advanced Structural Characterization and Conformational Analysis of H Ser Met Ser Ile Ala Arg Leu Oh

Spectroscopic Investigations of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their physiological environment. By applying a strong magnetic field, NMR detects the signals from atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N in the case of peptides.

For this compound, a suite of NMR experiments would be employed to gain structural insights. A typical workflow would involve:

1D ¹H NMR: To get a general overview of the sample's purity and the types of protons present.

2D TOCSY (Total Correlated Spectroscopy): To identify the spin systems of each amino acid residue. For instance, it would allow for the assignment of protons within each of the serine, methionine, isoleucine, alanine (B10760859), arginine, and leucine (B10760876) residues.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. These through-space correlations are crucial for determining the peptide's fold. For example, a NOE between the methyl protons of alanine and the side-chain protons of isoleucine would indicate a spatial proximity between these two residues.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the nitrogen atom of each amide bond with its directly attached proton, providing a unique peak for each amino acid residue (except proline). This is highly useful for tracking changes in the chemical environment of each residue upon conformational changes.

The data obtained from these experiments, such as chemical shifts, coupling constants, and NOE-derived distance restraints, would be used as input for structure calculation programs to generate an ensemble of structures representing the conformational flexibility of this compound in solution.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in H₂O/D₂O (90/10) at 298 K

Residue NH (ppm) αH (ppm) βH (ppm) Other Protons (ppm)
Ser-1 - 4.25 3.88, 3.95 -
Met-2 8.45 4.52 2.15, 2.25 γH: 2.60; εCH₃: 2.10
Ser-3 8.30 4.40 3.85, 3.92 -
Ile-4 8.15 4.18 1.95 γH: 1.45, 1.15; δCH₃: 0.92
Ala-5 8.22 4.35 1.40 -
Arg-6 8.05 4.30 1.90, 1.75 γH: 1.65; δH: 3.20

| Leu-7 | 7.90 | 4.38 | 1.70 | γH: 1.60; δCH₃: 0.95, 0.90 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For this compound, a CD spectrum would likely be recorded in the far-UV region (190-250 nm). The shape and magnitude of the spectrum would indicate the predominant secondary structure elements.

A strong negative band around 200 nm would suggest a predominantly random coil conformation, which is common for short, linear peptides.

The presence of negative bands around 208 nm and 222 nm would indicate α-helical content.

A negative band around 218 nm would be characteristic of β-sheet structure.

By performing CD measurements under various conditions (e.g., different solvents, temperatures, pH), one could investigate the conformational stability and transitions of this compound.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and primary structure (amino acid sequence) of a peptide, as well as assessing its purity. For this compound, high-resolution mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be employed.

The expected monoisotopic mass of the protonated peptide [M+H]⁺ would be calculated and compared with the experimentally measured mass to confirm its identity.

Table 2: Calculated and Hypothetical Experimental Mass of this compound

Parameter Value
Molecular Formula C₃₂H₆₂N₁₀O₁₀S
Calculated Monoisotopic Mass 790.4368 g/mol

| Hypothetical Experimental [M+H]⁺ | 791.4441 m/z |

Furthermore, tandem mass spectrometry (MS/MS) would be used to confirm the amino acid sequence. In an MS/MS experiment, the parent ion (in this case, the [M+H]⁺ ion of the peptide) is isolated and fragmented. The fragmentation pattern, primarily producing b- and y-ions from cleavage of the peptide bonds, allows for the sequence to be read. For example, the detection of a y-ion corresponding to the loss of the N-terminal serine would confirm its position.

Computational Approaches to this compound Conformational Space

Computational methods complement experimental techniques by providing a dynamic and detailed picture of a peptide's conformational landscape.

Molecular Dynamics (MD) Simulations for Dynamic Conformation Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would start with an initial 3D structure, which could be a linear, extended conformation or a structure predicted by other means. This structure would be placed in a simulated environment (e.g., a box of water molecules) and the forces between all atoms would be calculated using a force field.

By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over a certain period (from nanoseconds to microseconds). This allows for the exploration of the peptide's conformational space and the identification of stable and metastable conformations. Analysis of the MD trajectory can reveal:

Hydrogen bonding patterns.

Salt bridges (e.g., between the positively charged arginine and the C-terminal carboxylate).

The flexibility of different regions of the peptide.

De Novo Peptide Structure Prediction Algorithms

De novo (from the beginning) peptide structure prediction algorithms aim to predict the three-dimensional structure of a peptide from its amino acid sequence alone, without relying on a template structure. These methods often combine principles of physics-based energy functions with knowledge-based information from known protein structures.

For this compound, a de novo prediction server or software would be used to generate a set of possible conformations. The algorithm would sample a vast number of possible folds and use a scoring function to rank them. The top-ranked models would represent the most likely low-energy conformations of the peptide. These predicted structures can serve as excellent starting points for further refinement with experimental data or for more extensive computational studies like MD simulations.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Serine
Methionine
Isoleucine
Alanine
Arginine

Influence of Individual Amino Acid Residues on the Overall Structure of this compound

The sequence of amino acids in a peptide chain dictates its primary structure. However, the unique side chains of each residue play a crucial role in determining the peptide's secondary and tertiary structures through a variety of interactions.

Role of Serine Hydroxyl Groups in Hydrogen Bonding Networks

The serine residues, with their hydroxyl (-OH) side chains, are significant contributors to the structural stability of peptides through the formation of hydrogen bonds. nih.govnih.gov These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing them to participate in intricate hydrogen-bonding networks with other polar residues, the peptide backbone, and surrounding water molecules. nih.govnih.gov In transmembrane helices, it has been observed that the hydroxyl side chain of serine can form H-bonds with an over-coordinated carbonyl oxygen at various positions within the sequence, contributing to the stability of these residues in hydrophobic environments. nih.gov The ability of serine's hydroxyl group to form stable hydrogen bonds, for instance with the carboxyl group of a substrate, is crucial for its role in molecular recognition and binding. nih.gov

Conformational Impact of Methionine and Isoleucine Side Chains

Isoleucine, with its branched β-carbon, imposes steric constraints on the peptide backbone, influencing local conformation. acs.org The side chain of isoleucine can exist in different rotameric states, and the transitions between these conformations are influenced by the surrounding environment and can involve coordinated motions to avoid steric clashes. yale.edu Isoleucine is a highly hydrophobic residue and, along with leucine, plays a key role in forming hydrophobic clusters that stabilize the core of protein structures. nih.gov These clusters are crucial for shielding the peptide backbone's hydrogen bonds from the solvent, thereby enhancing structural stability. nih.gov

Contribution of Alanine to Peptide Backbone Flexibility

Alanine, with its small methyl side chain, provides a high degree of conformational flexibility to the peptide backbone. jpt.comnih.gov Its non-bulky and non-reactive nature allows for a wider range of dihedral angles (phi and psi) without significant steric hindrance. jpt.com This flexibility is crucial for allowing the peptide to adopt various secondary structures, such as α-helices and β-sheets. nih.gov Alanine's small size also enables it to fit into tight spaces within a folded peptide, facilitating compact structures. jpt.com In computational studies, the flexibility of alanine-containing peptides has been shown to influence their solvation free energies. nih.gov

Analysis of Intra- and Intermolecular Interactions in this compound

Intramolecular Interactions:

Within a single peptide molecule, a variety of forces are at play:

Hydrogen Bonds: The hydroxyl groups of the two serine residues can form hydrogen bonds with the peptide backbone amide and carbonyl groups, as well as with each other. These interactions help to stabilize local secondary structures.

Hydrophobic Interactions: The side chains of methionine, isoleucine, and leucine will preferentially interact with each other, driving the formation of a hydrophobic core to minimize contact with the aqueous solvent.

Electrostatic Interactions: The positively charged guanidinium (B1211019) group of arginine can form a salt bridge with the C-terminal carboxylate group, creating a charge-stabilized loop in the peptide.

Intermolecular Interactions:

When multiple molecules of this compound are present, they can interact with each other and with the surrounding solvent:

Peptide-Peptide Interactions: The exposed polar groups, such as the serine hydroxyls and the arginine guanidinium group, can form hydrogen bonds and electrostatic interactions with corresponding groups on adjacent peptide molecules. This can lead to self-association and the formation of larger aggregates. The hydrophobic residues can also mediate intermolecular hydrophobic interactions.

Peptide-Solvent Interactions: The polar and charged residues on the peptide surface will interact favorably with water molecules through hydrogen bonding and ion-dipole interactions. Conversely, the hydrophobic residues will have unfavorable interactions with water, further driving their sequestration into the peptide's core.

Hydrogen Bonding Patterns within the Octapeptide Structure

Intramolecular hydrogen bonds, which occur within a single molecule, are pivotal in stabilizing specific conformations. fiveable.me They can effectively shield polar groups, which can increase lipophilicity and permeability across biological membranes. nih.gov The formation of these internal bonds can lower the energy barrier for processes like translocation through a lipid bilayer by compensating for the desolvation penalty. nih.gov

The primary sources of hydrogen bonds within this octapeptide are:

The Peptide Backbone: The amide hydrogen (N-H) of each peptide bond serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. These interactions are fundamental to the formation of secondary structures like alpha-helices and beta-sheets. fiveable.me

Serine (Ser) Residues: The hydroxyl (-OH) group in the side chains of the two serine residues can act as both a hydrogen bond donor and an acceptor.

Arginine (Arg) Residue: The guanidinium group in the arginine side chain is a potent hydrogen bond donor, capable of forming multiple, stable hydrogen bonds.

The presence of these groups creates a high propensity for the formation of intramolecular hydrogen bonds (IMHBs). nih.gov These interactions are not static; they represent a dynamic equilibrium between "open" conformations that can interact with a polar solvent and "closed" conformations stabilized by the internal bonds. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

ResiduePotential DonorsPotential Acceptors
Serine (Ser)Backbone N-H, Side-chain O-HBackbone C=O, Side-chain O-H
Methionine (Met)Backbone N-HBackbone C=O
Isoleucine (Ile)Backbone N-HBackbone C=O
Alanine (Ala)Backbone N-HBackbone C=O
Arginine (Arg)Backbone N-H, Side-chain N-H (multiple)Backbone C=O
Leucine (Leu)Backbone N-HBackbone C=O

Hydrophobic Interactions and Their Contribution to Conformational Stability

Hydrophobic interactions are a major driving force in the folding of polypeptide chains. These interactions arise from the tendency of nonpolar side chains to minimize their contact with water or other polar solvents. In this compound, a significant portion of the residues are hydrophobic.

The nonpolar residues in the sequence are:

Methionine (Met): Contains a flexible, nonpolar side chain.

Isoleucine (Ile): Features a bulky, aliphatic side chain.

Alanine (Ala): Has a small, simple methyl side chain.

Leucine (Leu): Possesses a larger, branched aliphatic side chain.

Table 2: Hydrophobic Residues in this compound

ResidueSide Chain ClassificationKey Feature
Methionine (Met)Nonpolar, AliphaticContains a thioether group
Isoleucine (Ile)Nonpolar, Aliphatic (Branched)β-branched chain
Alanine (Ala)Nonpolar, AliphaticMethyl group
Leucine (Leu)Nonpolar, Aliphatic (Branched)Isobutyl group

C-H...O Interactions and Carbonyl-Carbonyl Interactions

Beyond classical hydrogen bonds and broad hydrophobic effects, more subtle, weak electrostatic interactions play a crucial role in fine-tuning peptide conformation.

Carbonyl-Carbonyl Interactions: Recent research has highlighted the importance of interactions between the carbonyl groups (C=O) of the peptide backbone. nih.gov These are close-range interactions where the lone pair of electrons on one carbonyl oxygen is delocalized into the antibonding π* orbital of a nearby carbonyl carbon. nih.govresearchgate.net This n→π* interaction is stereochemically specific and can significantly influence conformational stability. acs.org

These interactions are particularly important in stabilizing specific secondary structures, such as β-turns and polyproline II (PPII) helices. nih.govresearchgate.net In β-turns, carbonyl-carbonyl interactions between adjacent residues can help define the characteristic tight loop. nih.gov The presence of these interactions can be identified by short distances (typically below 3.22 Å) between the interacting carbonyl carbons. nih.gov The occurrence of such interactions within the this compound sequence would impose significant constraints on the backbone torsion angles (phi and psi), thereby favoring certain conformations over others and contributing to the stability of the peptide's three-dimensional structure. nih.govnih.gov

Table 3: Weak Electrostatic Interactions in this compound

Interaction TypePotential ParticipantsStructural Significance
C-H...O InteractionDonor: C-H groups (Ala, Ile, Leu, Met) Acceptor: Carbonyl oxygens (backbone), Hydroxyl oxygens (Ser)Cumulative stabilization of local and global structure.
Carbonyl-Carbonyl (n→π*) InteractionAdjacent backbone C=O groupsStabilization of secondary structures like β-turns and helices; constrains backbone torsion angles. nih.govresearchgate.net

Biological Activity and Molecular Mechanisms of H Ser Met Ser Ile Ala Arg Leu Oh

Investigation of Enzyme Interactions and Kinetic Profiling

The interaction of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH with enzymes is predicted based on the specific amino acid residues it contains and their positions within the peptide chain. The N-terminal serine, the C-terminal leucine (B10760876), and the internal Ala-Arg motif are key features that would dictate its susceptibility to various classes of proteases.

Substrate Specificity for Proteases and Peptidases

The peptide's sequence suggests it could be a substrate for several types of peptidases, which are enzymes that cleave peptide bonds. The specific sites of cleavage would depend on the recognition motifs of these enzymes.

Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. acs.orgysu.am The primary determinant for DPP-IV substrates is the presence of a proline or, to a lesser extent, an alanine (B10760859) residue at the P1' position (the second amino acid from the N-terminus). In the peptide this compound, the P1' residue is methionine. Therefore, direct cleavage by DPP-IV at the Ser-Met bond is highly unlikely.

However, if the peptide were to be cleaved internally by another protease, for instance, to expose an N-terminal sequence with alanine at the P1' position, it could then become a substrate for DPP-IV. For example, if an endopeptidase cleaved the peptide after isoleucine, the resulting fragment Ala-Arg-Leu-OH would have alanine at the P1 position, not the P1' position, making it an unsuitable substrate for DPP-IV. For DPP-IV to act, a fragment with the structure X-Ala... would need to be generated, where X is any amino acid. Given the sequence of the target peptide, no such fragment can be produced through a single cleavage event that would be recognized by DPP-IV.

EnzymePreferred P1' ResidueLikelihood of Cleaving this compoundRationale
Dipeptidyl Peptidase IV (DPP-IV)Proline, AlanineLowThe P1' residue is Methionine, which is not a preferred substrate for DPP-IV. acs.orgysu.am

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. nih.gov Their substrate specificity can be broad or narrow. The N-terminal residue of the peptide is serine, a polar amino acid. Some aminopeptidases exhibit a preference for hydrophobic N-terminal residues, while others can accommodate polar residues. nih.gov

For instance, Leucine Aminopeptidase (B13392206) (LAP), despite its name, can cleave various N-terminal amino acids, although it shows a preference for leucine. acs.org The susceptibility of the Ser-Met bond to cleavage by a general aminopeptidase would need to be determined experimentally. The rate of cleavage would provide insight into the specific type of aminopeptidase involved.

Enzyme ClassGeneral Substrate PreferencePotential Cleavage Site in this compoundInfluencing Factor
AminopeptidasesVaries; some prefer hydrophobic N-termini, others are more general. nih.govSer-MetThe polar nature of the N-terminal Serine may influence the rate of cleavage by different aminopeptidases.

Furthermore, carboxypeptidases are exopeptidases that cleave the C-terminal amino acid. wikipedia.orgtaylorandfrancis.com Carboxypeptidase A, for example, preferentially cleaves peptides with C-terminal aromatic or branched-chain aliphatic amino acids like leucine. mdpi.com Therefore, the C-terminal leucine of this compound makes it a potential substrate for carboxypeptidase A. The preceding arginine residue could also influence the binding and cleavage efficiency. acs.orgnih.gov

Potential as an Enzyme Inhibitor or Activator

Peptides can act not only as substrates but also as modulators of enzyme activity, either by inhibiting or activating them.

Short peptides can act as competitive, non-competitive, or uncompetitive inhibitors of proteases. The presence of a C-terminal leucine residue has been associated with the inhibitory activity of some peptides against certain proteases. researchgate.net If this compound were to act as an inhibitor, its mechanism would need to be determined through kinetic studies. This would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the peptide and the enzyme's natural substrate. The resulting data, when plotted (e.g., using a Lineweaver-Burk plot), would reveal the type of inhibition.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. nih.gov While often associated with larger molecules, short peptides have also been shown to act as allosteric modulators. nih.gov The heptapeptide (B1575542) this compound, with its distinct sequence of polar, hydrophobic, and charged amino acids, could potentially bind to an allosteric site on an enzyme, thereby modulating its function. To investigate this, one would need to perform kinetic assays that can distinguish between competitive and allosteric mechanisms. For example, an allosteric activator might increase the enzyme's Vmax without affecting the Km, or decrease the Km, making the enzyme more efficient at lower substrate concentrations. khanacademy.org Conversely, an allosteric inhibitor could decrease Vmax or increase Km. khanacademy.org

Potential RoleMechanismKey Structural Features of the PeptideExperimental Approach
Enzyme InhibitorCompetitive, Non-competitive, or UncompetitiveC-terminal Leucine, overall sequence and structureInhibition kinetic studies with a target enzyme and its substrate.
Enzyme ActivatorAllosteric ActivationBinding to a site other than the active site, inducing a favorable conformational change.Kinetic analysis to observe changes in Vmax and/or Km in the presence of the peptide.

Receptor Binding and Signaling Pathway Modulation

Direct experimental data on the receptor binding profile of the peptide this compound is not available in the current scientific literature. Its activity as an agonist or antagonist for specific receptors remains to be determined through empirical research.

Screening for Receptor Agonist/Antagonist Activity (e.g., Formyl Receptor)

The formyl peptide receptors (FPRs) are a key component of the innate immune system, recognizing N-formylated peptides that are typically derived from bacteria or damaged mitochondria. These peptides act as powerful chemoattractants for leukocytes. The classic ligand for FPR1 is the N-formylated peptide fMet-Leu-Phe (fMLF).

The peptide this compound is not N-formylated, which is a primary recognition feature for many FPR agonists. Although some non-formylated molecules can interact with FPRs, particularly FPR2, the specific sequence of this peptide does not match known endogenous or microbial ligands. Consequently, it is not predicted to be a strong agonist for formyl peptide receptors. Any potential for weak binding or antagonistic effects at these or other receptors would need to be confirmed by direct experimental screening.

Modulation of Intracellular Signaling Cascades

While the direct impact of the complete peptide this compound on the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is uncharacterized, this signaling pathway is exquisitely sensitive to the presence of individual amino acids. nih.gov The amino acids that constitute this peptide are all recognized as participants in the regulation of mTORC1. researchgate.net

Current models describe a two-step mechanism for the activation of mTORC1 by amino acids. researchgate.net This involves an initial "priming" step by a number of hydrophilic amino acids, which sensitizes the cellular machinery. This is followed by an "activation" step, driven by specific hydrophobic amino acids that directly stimulate mTORC1 activity, leading to the phosphorylation of its downstream effectors such as S6K1 and 4E-BP1. researchgate.net

The peptide this compound is notable for containing amino acids from both of these functional categories. This suggests that if the peptide were to be broken down into its individual amino acid components, these could collectively contribute to the activation of this crucial metabolic pathway.

Table 1: Functional Classification of Amino Acids in this compound in mTORC1 Signaling

Amino Acid in Peptide Functional Class Role in mTORC1 Activation Source
Serine (Ser) Priming Sensitizes cells for activation. researchgate.net
Methionine (Met) Activating Promotes mTORC1 phosphorylation. researchgate.net
Isoleucine (Ile) Activating Promotes mTORC1 phosphorylation. researchgate.net
Alanine (Ala) Priming Sensitizes cells for activation. researchgate.net
Arginine (Arg) Priming Sensitizes cells for activation. researchgate.net

| Leucine (Leu) | Activating | A primary and potent activator of mTORC1. | researchgate.net |

Specifically, amino acids like leucine, isoleucine, and methionine are known to signal to mTORC1 via the Rag GTPase pathway. nih.govresearchgate.net Concurrently, residues such as arginine and serine fulfill the necessary priming function that precedes full activation. researchgate.net Thus, the peptide is a composite of residues that could potentially act in concert to stimulate this key regulator of cell growth and metabolism.

There is no published evidence to indicate that this compound serves as a substrate for specific protein kinases like Casein Kinase or Protein Kinase A (PKA).

Protein kinases phosphorylate serine, threonine, or tyrosine residues within specific amino acid sequences known as consensus motifs. The peptide this compound contains two serine residues, representing potential sites for phosphorylation. The likelihood of these sites being phosphorylated is dictated by the surrounding amino acids.

For instance, PKA typically recognizes the motif R-R-X-S/T, which is not present in this peptide. Other kinases have different requirements; the presence of the basic residue Arginine and hydrophobic residues like Leucine and Isoleucine are features found in various kinase recognition sites. nih.govnih.govresearchgate.net However, without direct in vitro kinase assays, whether this peptide can be phosphorylated by any given kinase remains purely speculative.

Immunomodulatory Effects and Mechanisms

Assessment of Immunoglobulin Synthesis Modulation

A review of the scientific literature reveals no studies that have investigated the influence of the peptide this compound on the synthesis of immunoglobulins. Its potential role in modulating humoral immunity is therefore unknown.

Influence on Cytokine Production

The production of cytokines, key signaling molecules in the immune system, could potentially be influenced by this compound, primarily due to the presence of arginine and serine residues. Arginine is a critical substrate for enzymes that regulate inflammation. In pro-inflammatory conditions, it is used by inducible nitric oxide synthase (iNOS) to produce nitric oxide, a potent inflammatory mediator. Conversely, in an anti-inflammatory environment, it is metabolized by arginase 1 (Arg1). The balance between these two pathways is crucial in determining the cytokine profile of immune cells.

Furthermore, serine metabolism has been identified as a key regulator of macrophage polarization, the process by which these immune cells adopt different functional roles. nih.gov Research indicates that serine availability can influence signaling pathways, such as the JAK-STAT1 axis, which are fundamental for cellular responses to cytokines. nih.gov The presence of two serine residues in the peptide sequence suggests it could play a role in these metabolic--regulatory networks, thereby influencing the types and quantities of cytokines produced by immune cells.

Macrophage Activity Modulation

Building on its potential to influence cytokine production, this compound is also predicted to modulate the activity of macrophages. The functional state of a macrophage, often categorized as either pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2), is intrinsically linked to its metabolic state, with amino acid metabolism playing a pivotal role. nih.gov

The arginine residue in the peptide is of particular significance here. The metabolic fate of arginine within a macrophage is a defining characteristic of its polarization state. nih.gov The conversion to nitric oxide by M1 macrophages supports their inflammatory functions, while the production of ornithine and polyamines by M2 macrophages contributes to tissue repair and the resolution of inflammation. nih.gov By potentially influencing arginine availability or metabolism, the peptide could shift the balance between these macrophage phenotypes. The serine residues further contribute to this potential, as serine metabolism has been shown to be a determining factor in macrophage functional identity. nih.gov

Interactions with Biological Macromolecules and Supramolecular Assemblies

Peptide-Protein Binding Dynamics and Specificity

The sequence of this compound suggests a capacity for specific interactions with proteins. This binding would be a multifaceted process driven by the diverse properties of its amino acids. The hydrophobic residues—isoleucine, alanine, and leucine—would likely facilitate binding to nonpolar regions of a protein through hydrophobic interactions. nih.govcapes.gov.br Methionine, with its flexible, sulfur-containing side chain, can also engage in such interactions.

Complementing these hydrophobic forces are the potential for hydrogen bonding from the polar serine residues and, notably, strong electrostatic interactions from the positively charged arginine residue. Arginine can form salt bridges with negatively charged amino acids like aspartate and glutamate (B1630785) on a protein's surface. nih.gov The specificity of these interactions would be dictated by the three-dimensional arrangement of the peptide's residues and their complementarity to a specific binding pocket on a target protein.

Membrane Interaction Studies and Pore Formation Potential

The amphipathic nature of this compound—possessing both hydrophobic (methionine, isoleucine, alanine, leucine) and hydrophilic/charged (serine, arginine) regions—indicates a likelihood of interaction with biological membranes. Such peptides can insert themselves into the lipid bilayer, with their hydrophobic portions penetrating the nonpolar core and their hydrophilic parts remaining in the aqueous environment near the polar head groups. nih.govcapes.gov.brnih.gov

These interactions can perturb the membrane structure and, in some instances, lead to the formation of pores or channels, a mechanism of action for many antimicrobial peptides. nih.gov The positively charged arginine could facilitate an initial attraction to the negatively charged surfaces of bacterial membranes. nih.gov While the precise sequence does not match any known pore-forming peptides, its inherent amphipathicity makes membrane interaction a plausible and significant area for future experimental investigation.

Metal Chelation and Mineral Complexation Capabilities

Characterization of Metal Binding Sites (e.g., Arginine, Serine)

Peptides are known to bind metal ions through various coordination sites. nih.govrsc.org For this compound, potential metal-binding sites include the oxygen atoms of the C-terminal carboxyl group and the hydroxyl groups of the two serine residues. The nitrogen atoms of the N-terminal amino group and the side chain of arginine also offer potential coordination points. nih.gov

Analysis of Peptide-Mineral Complex Stability and Stoichiometry

The ability of peptides to form stable complexes with metal ions is fundamental to their potential biological activity and application in mineral supplementation. The stability and stoichiometry of these peptide-mineral complexes are governed by the peptide's primary structure—specifically, its amino acid composition and sequence. The peptide this compound possesses a unique sequence of amino acids with functional groups that can participate in mineral chelation.

Research Findings on Complex Stability

The stability of a peptide-mineral complex is largely dependent on the number and type of binding sites provided by the amino acid residues. The peptide this compound contains several residues known to contribute to the formation and stabilization of such complexes.

Role of Serine (Ser): This peptide contains two serine residues. The hydroxyl (-OH) group in the side chain of serine is a key site for metal coordination. mdpi.comresearchgate.net Specifically, the hydroxyl group has demonstrated a strong binding potential with zinc. mdpi.com The presence of two serine residues likely enhances the thermodynamic stability of the complex.

Role of Methionine (Met): The thioether group (-S-CH₃) in the side chain of methionine can contribute to increasing the thermodynamic stability of peptide-metal complexes. mdpi.com

Role of Arginine (Arg): The guanidinium (B1211019) group of arginine is typically protonated over a wide pH range and does not directly bind metal ions. mdpi.com However, it plays a crucial role in stabilizing the complex by participating in hydrogen bond formation, which can help fix substrates with a negative charge. mdpi.com

Role of Hydrophobic Residues (Ile, Ala, Leu): Isoleucine, Alanine, and Leucine are hydrophobic amino acids. Studies have highlighted the role of such residues in stabilizing peptide-metal complexes, likely through hydrophobic interactions that shield the complex and enhance its structural integrity. researchgate.net

The collective presence of hydroxyl, thioether, and guanidinium functional groups, along with hydrophobic residues, suggests that this compound has a significant potential to form stable complexes with various minerals. The stability is further influenced by the peptide's molecular weight and net charge, which affect its interaction with metal ions. bohrium.com

Table 1: Potential Contribution of Amino Acid Residues in this compound to Mineral Complex Stability

Amino Acid ResiduePositionKey Functional GroupPotential Role in ComplexationReference
Serine (Ser) 1Hydroxyl (-OH)Direct metal binding, hydrogen bonding mdpi.com
Methionine (Met) 2Thioether (-S-CH₃)Contributes to thermodynamic stability mdpi.com
Serine (Ser) 3Hydroxyl (-OH)Direct metal binding, hydrogen bonding mdpi.com
Isoleucine (Ile) 4IsopropylHydrophobic stabilization of the complex researchgate.net
Alanine (Ala) 5MethylHydrophobic stabilization of the complex pitt.edu
Arginine (Arg) 6GuanidiniumStabilizes via hydrogen bonding mdpi.com
Leucine (Leu) 7IsobutylHydrophobic stabilization of the complex researchgate.net

Stoichiometric Analysis

Determining the stoichiometry, or the molar ratio of peptide to mineral in the complex, is essential for understanding its structure and function. This is often accomplished using methods such as the continuous variation method (Job's plot) or the mole-ratio method, which involve monitoring a physical property (like absorbance) as the molar fraction of the ligand (peptide) is varied relative to the metal.

For the peptide this compound, the multiple potential binding sites (two Ser residues, one Met residue) suggest the possibility of forming complexes with different stoichiometric ratios, such as 1:1 or 2:1 (peptide:mineral), depending on the specific mineral and the reaction conditions (e.g., pH).

Table 2: Hypothetical Mole-Ratio Method Data for this compound and a Divalent Metal Ion (M²⁺)

This table illustrates the type of data that would be collected in a mole-ratio experiment to determine stoichiometry. The absorbance of the complex is measured while keeping the metal ion concentration constant and varying the peptide concentration. The point at which the slope of the plotted data changes indicates the stoichiometric ratio.

[Peptide]/[M²⁺] RatioAbsorbance at λmax (Arbitrary Units)
0.00.005
0.20.125
0.40.248
0.60.370
0.80.495
1.00.620
1.20.622
1.40.621
1.60.623
1.80.622
2.00.624

This data is hypothetical and for illustrative purposes only.

In this hypothetical example, the absorbance increases linearly until the mole ratio reaches 1.0, after which it plateaus. This inflection point suggests the formation of a stable 1:1 complex between the peptide and the metal ion under the tested conditions.

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compoundL-Seryl-L-methionyl-L-seryl-L-isoleucyl-L-alanyl-L-arginyl-L-leucine
Serine(2S)-2-amino-3-hydroxypropanoic acid
Methionine(2S)-2-amino-4-(methylthio)butanoic acid
Isoleucine(2S,3S)-2-amino-3-methylpentanoic acid
Alanine(2S)-2-aminopropanoic acid
Arginine(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Leucine(2S)-2-amino-4-methylpentanoic acid
ZincZinc

Computational and Theoretical Studies on H Ser Met Ser Ile Ala Arg Leu Oh

In Silico Prediction of Biological Activities and Interaction Profiles

Computational tools are increasingly being used to predict the biological functions of peptides, offering a rapid and cost-effective alternative to traditional experimental screening. mdpi.comtrjfas.org These methods leverage the amino acid sequence and predicted structural features to forecast potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities. researchgate.net

Molecular Docking Simulations with Target Proteins/Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsoftserveinc.com For the peptide H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH, docking simulations can be employed to investigate its binding affinity and interaction patterns with various protein targets. This method is crucial for identifying potential molecular targets and elucidating the mechanism of action. mdpi.com

A hypothetical molecular docking study of this compound with Carboxypeptidase A4 (CPA4), a zinc-containing metallocarboxypeptidase, could reveal potential inhibitory activity. CPA4 is known to be involved in cancer progression and drug resistance, making it a relevant target. mdpi.com The simulation would likely show the C-terminal Leucine (B10760876) of the peptide interacting with the hydrophobic pocket of CPA4, while the Arginine residue could form salt bridges with acidic residues in the active site, contributing to a strong binding affinity.

Table 1: Hypothetical Molecular Docking Results of this compound with CPA4

ParameterValueUnit
Binding Affinity-8.5kcal/mol
Interacting Residues (Peptide)Leu7, Arg6, Ala5-
Interacting Residues (CPA4)Tyr248, Asn144, Arg127-
Number of Hydrogen Bonds4-

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. dovepress.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. slideshare.net For this compound, a pharmacophore model can be generated based on its predicted 3D structure and potential interactions with a target receptor. nih.gov

This model can then be used for ligand-based virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features that might exhibit comparable biological activity. researchgate.net This approach is particularly useful when the structure of the target protein is unknown. dovepress.com The identified hits from virtual screening can then be subjected to further experimental testing, significantly narrowing down the number of compounds to be synthesized and evaluated. researchgate.net

Sequence-Activity Relationship (SAR) Prediction Algorithms

Sequence-Activity Relationship (SAR) analysis aims to understand how the sequence of a peptide influences its biological activity. 5z.comresearchgate.net By systematically modifying the amino acid sequence of this compound and predicting the activity of the resulting analogs, researchers can identify key residues and motifs responsible for its biological function. creative-peptides.com

Machine learning algorithms are increasingly being used to build predictive QSAR (Quantitative Structure-Activity Relationship) models. researchgate.netmdpi.com These models are trained on datasets of peptides with known activities and can then be used to predict the activity of new sequences like this compound. datagrok.ai Such predictions can guide the rational design of more potent and selective peptide-based drugs. creative-peptides.com

Advanced Bioinformatics Analysis of this compound Sequence

Bioinformatics provides a suite of tools for analyzing peptide sequences to infer their potential functions and evolutionary origins. nih.govcreative-proteomics.com

Homology Search and Functional Annotation of Related Peptides

Homology searches using tools like BLAST (Basic Local Alignment Search Tool) can identify proteins or peptides with similar sequences to this compound in public databases like UniProt and PeptideAtlas. peptideatlas.orguniprot.orgnih.gov Finding homologous sequences can provide clues about the potential biological role of the query peptide, as homologous proteins often share similar functions. nih.gov

Once homologous sequences are identified, functional annotation can be performed. This involves assigning a biological function to the peptide based on the known functions of its homologs. nih.govoup.com Databases and tools are available to predict the function of peptides, even those originating from non-coding regions of the genome. nih.gov The identification of short open reading frames (sORFs) has revealed a previously hidden world of small proteins and peptides with diverse biological roles. nih.gov

A search for the peptide sequence "Ser-Met-Ser-Ile-Ala-Arg-Leu" in protein databases might reveal its presence within larger proteins. For example, a hypothetical search could identify this sequence as part of a larger human protein, such as a hypothetical enzyme or signaling molecule. The function of this larger protein would then provide a strong indication of the potential role of the heptapeptide (B1575542).

Table 2: Hypothetical Homology Search Results for this compound

DatabaseHomologous ProteinOrganismFunction of HomologE-value
UniProtKB/Swiss-ProtHypothetical Protein Kinase XYZHomo sapiensSignal Transduction1e-5
PeptideAtlasFragment of Hypothetical Protein ABCMus musculusCell Cycle Regulation5e-4

Evolutionary Conservation Analysis of Constituent Amino Acids

Evolutionary conservation analysis examines the extent to which specific amino acids in a sequence have been preserved across different species over evolutionary time. proteopedia.org Highly conserved amino acids are often critical for the structure or function of a protein or peptide. proteopedia.org

By aligning the sequence of this compound with its homologs from different organisms, it is possible to determine the conservation level of each amino acid. nih.gov For instance, the Arginine (Arg) at position 6 might be highly conserved, suggesting a crucial role in receptor binding or catalytic activity. In contrast, the Serine (Ser) at position 1 might be less conserved, indicating that it could be substituted with other similar amino acids without significantly affecting the peptide's function. nih.gov This information is invaluable for designing peptide analogs with improved properties, as it highlights which residues are essential and which can be modified. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of the peptide this compound, QSAR studies are instrumental in predicting its biological activities and guiding the design of new, more potent or selective analogues. This approach relies on the principle that the biological activity of a peptide is a function of its molecular structure and physicochemical properties. eurekaselect.comnih.gov

The development of a robust QSAR model for this compound and its analogues involves several key steps. Initially, a dataset of peptides with known biological activities is compiled. Subsequently, a wide array of molecular descriptors that numerically represent the structural and chemical features of these peptides are calculated. Through a process of feature selection, the most relevant descriptors that significantly contribute to the observed biological activity are identified. Finally, a mathematical model is developed to correlate these selected descriptors with the activity. The predictive power and robustness of the resulting model are then rigorously assessed through various validation techniques. basicmedicalkey.comnih.gov

Descriptor Calculation and Feature Selection

The foundation of any QSAR model lies in the accurate and comprehensive description of the molecular structure through numerical descriptors. For peptides like this compound, these descriptors can be broadly categorized into physicochemical, topological, and 3D-structural descriptors. nih.govuestc.edu.cn Physicochemical descriptors encompass properties such as hydrophobicity, volume, and electronic properties of the constituent amino acids. researchgate.netacs.org Topological descriptors encode information about the connectivity of atoms within the peptide, while 3D-structural descriptors capture the spatial arrangement of the molecule.

In a hypothetical QSAR study of this compound and a series of its analogues, a diverse set of descriptors would be calculated. These could include amino acid descriptor scales like the z-scales (representing hydrophobicity, steric properties, and electronic effects), VHSE (hydrophobic, steric, and electronic properties derived from principal component analysis), and various quantum-chemical descriptors. nih.govuestc.edu.cn

The following interactive table showcases a selection of hypothetical descriptors calculated for the constituent amino acids of this compound.

Amino Acidz1 (Hydrophobicity)z2 (Steric)z3 (Electronic)VHSE8 (Hydrophobicity)Molecular Weight ( g/mol )
Serine (Ser) 0.94-2.511.54-0.04105.09
Methionine (Met) -3.49-0.53-0.37-0.22149.21
Isoleucine (Ile) -4.44-1.68-1.03-0.54131.17
Alanine (B10760859) (Ala) 0.07-1.730.09-0.2189.09
Arginine (Arg) 2.522.063.540.81174.20
Leucine (Leu) -4.19-1.03-0.98-0.49131.17

Once a large pool of descriptors is generated, feature selection becomes a critical step to identify the most informative descriptors and to avoid overfitting the model. Techniques like Multiple Linear Regression (MLR) with stepwise selection or genetic algorithms can be employed to select a subset of descriptors that have the most significant impact on the peptide's activity. nih.govscientific.net For instance, a feature selection process might identify that a combination of the hydrophobicity of the amino acid at position 6 (Arginine) and the steric properties of the amino acid at position 4 (Isoleucine) are key determinants of a specific biological activity.

Predictive Model Development and Validation

Following descriptor selection, a predictive model is constructed to establish a quantitative relationship between the selected descriptors and the biological activity of the peptides. A variety of machine learning algorithms can be utilized for this purpose, ranging from linear methods like Partial Least Squares (PLS) to more complex non-linear approaches such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Decision Trees. eurekaselect.comresearchgate.net The choice of the modeling technique often depends on the complexity of the relationship between the structure and activity. frontiersin.org

For this compound, a comparative study might be conducted to evaluate the performance of different algorithms. researchgate.net For example, a PLS model could reveal a linear correlation between certain descriptors and activity, while an SVM model might capture more intricate, non-linear patterns.

The reliability and predictive capability of any developed QSAR model must be rigorously validated. basicmedicalkey.comnih.gov This is typically achieved through internal and external validation procedures. Internal validation, often performed using cross-validation techniques like leave-one-out (LOO), assesses the model's robustness and stability. mdpi.com External validation involves splitting the initial dataset into a training set for model development and a test set for evaluating its predictive performance on new, unseen data. basicmedicalkey.com

The following interactive table presents hypothetical validation statistics for different QSAR models developed for a series of analogues of this compound.

ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)RMSEP
MLR 0.780.720.750.45
PLS 0.850.810.830.38
SVM 0.920.880.900.31
ANN 0.950.900.910.29

R²: Coefficient of determination; Q²: Cross-validated R²; RMSEP: Root Mean Square Error of Prediction.

A high value of R² for the training set indicates a good fit of the model to the data, while a high Q² value suggests good internal predictivity. The most critical parameter is the R² for the test set, which reflects the model's ability to generalize and make accurate predictions for new compounds. nih.gov A well-validated QSAR model can then be confidently used to screen virtual libraries of peptides and prioritize the synthesis of novel analogues of this compound with potentially enhanced biological activity.

Future Research Directions and Advanced Methodologies for H Ser Met Ser Ile Ala Arg Leu Oh Research

Development of High-Throughput Screening (HTS) Assays for H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH Activity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and molecular probe development, enabling the rapid testing of thousands to millions of compounds. bmglabtech.com For this compound, developing bespoke HTS assays is a critical step to identify its molecular targets and modulate its activity. The primary goal of HTS in this context is to screen large compound libraries to find "hits" or "leads" that either mimic, enhance, or inhibit the peptide's effects. bmglabtech.com

Miniaturized Assays for Enzyme Inhibition or Receptor Binding

To efficiently screen for molecules that interact with the same targets as this compound, miniaturized biochemical assays are indispensable. These assays are conducted in high-density microplates (e.g., 384- or 1536-well formats) to minimize reagent consumption and allow for massive parallel processing and automation. bmglabtech.com

Enzyme Inhibition Assays: If this compound is found to modulate the activity of a specific enzyme, such as a protease or kinase, a competitive inhibition assay can be developed. For instance, Carboxypeptidase A4 (CPA4) is a known metallocarboxypeptidase that cleaves C-terminal amino acids, particularly hydrophobic ones like Leucine (B10760876), Isoleucine, and Methionine present in the peptide. mdpi.com An assay could be designed where CPA4 and its fluorescently-labeled substrate are incubated with compounds from a chemical library. A compound that competes with the peptide for binding to CPA4 would prevent substrate cleavage, resulting in a measurable change in fluorescence.

Receptor Binding Assays: Should the peptide's target be a cell-surface receptor, such as a G-protein coupled receptor (GPCR), a competitive binding assay can be established. bmglabtech.comnih.gov In this setup, a radiolabeled or fluorescently-tagged version of this compound would be used. The assay would measure the displacement of this tagged peptide from the receptor by test compounds, identifying molecules that bind to the same site.

Table 1: Comparison of Miniaturized Assay Formats for this compound Research
Assay TypePrinciplePotential Application for this compoundSignal Readout
Enzyme InhibitionMeasures the ability of a test compound to inhibit the activity of a target enzyme that is potentially modulated by the peptide.Screening for small molecules that block the interaction of the peptide with enzymes like Carboxypeptidases. mdpi.comFluorescence, Luminescence, Absorbance
Receptor BindingMeasures the ability of a test compound to displace a labeled version of the peptide from its receptor. nih.govIdentifying agonists or antagonists for a putative receptor target of the peptide.Radioactivity, Fluorescence Polarization, FRET

Cell-Based Assays for Functional Response Evaluation

While biochemical assays are excellent for identifying direct interactions, cell-based assays provide crucial information on the functional consequences of these interactions within a living system. nih.gov These assays are designed to measure a specific cellular response that is triggered by this compound.

A common approach involves creating a reporter cell line. For example, if the peptide activates a signaling pathway that leads to the transcription of a specific gene, a reporter construct can be engineered where the promoter of that gene drives the expression of a reporter protein like luciferase or Green Fluorescent Protein (GFP). nih.gov When these cells are treated with this compound, a measurable light or fluorescence signal is produced. This engineered cell line can then be used in an HTS campaign to screen for compounds that either activate the reporter on their own (agonists) or block the activation induced by the peptide (antagonists).

Integration of Multi-Omics Data in Peptide Research

To build a comprehensive picture of the biological role of this compound, it is essential to look beyond a single target and analyze its effects on a global scale. Multi-omics approaches, which simultaneously measure different types of biological molecules (proteins, metabolites, lipids), are powerful tools for this purpose.

Proteomics Approaches for Identifying Peptide Targets

Chemical proteomics is a powerful strategy to identify the specific proteins that this compound binds to within a complex cellular environment. nih.govnih.gov This technique involves synthesizing a modified version of the peptide that incorporates two key features: a reactive group and a reporter tag.

Probe Synthesis: A chemical probe would be created based on the this compound sequence. This probe would contain a photoreactive group (like a diazirine) that, upon UV light exposure, forms a covalent bond with any nearby protein it is interacting with. researchgate.net It would also include a "click chemistry" handle, such as an alkyne group, for later visualization or purification. nih.govnih.gov

In Situ Labeling: This peptide probe would be incubated with living cells, allowing it to enter the cells and bind to its native protein targets. nih.gov

Crosslinking and Analysis: UV irradiation would then permanently link the probe to its binding partners. The cells are lysed, and the alkyne-tagged protein complexes are enriched using a biotin-azide tag via a click reaction. These captured proteins are then identified using advanced mass spectrometry, revealing the direct targets of the peptide. nih.govresearchgate.net

Table 2: Proteomic Strategies for Target Identification of this compound
StrategyMethodologyRequirements for this compoundOutcome
Chemical Proteomics (Activity-Based Protein Profiling)Uses a modified peptide probe with a photoreactive group and a reporter tag to covalently label binding partners in live cells, followed by mass spectrometry. nih.govresearchgate.netSynthesis of an alkyne- and diazirine-modified version of the peptide.Identification of direct protein interaction partners.
Competitive ProteomicsCells are treated with the native this compound, which competes with a well-characterized, broad-spectrum probe for binding to a class of proteins (e.g., kinases, proteases). nih.govA suitable broad-spectrum chemical probe for the expected target class.Identification of the protein class and specific members that the peptide interacts with.

Metabolomics and Lipidomics in Response to Peptide Treatment

Metabolomics and lipidomics involve the comprehensive analysis of all metabolites and lipids within a biological system. By comparing the metabolic and lipid profiles of cells treated with this compound to untreated cells, researchers can uncover the downstream biochemical pathways affected by the peptide. mdpi.com For example, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can detect subtle changes in hundreds of small molecules. mdpi.com If the peptide influences cellular energy, amino acid metabolism, or membrane composition, these changes would be reflected in the metabolomic and lipidomic data, providing critical clues about its function.

Advanced Imaging Techniques for Spatiotemporal Analysis of Peptide Interactions

Understanding where and when a peptide interacts with its target inside a cell is crucial for deciphering its function. Advanced imaging techniques provide the ability to visualize these molecular events in real-time and with high spatial resolution.

To apply this to this compound, one could fluorescently label the peptide (e.g., with a green fluorophore) and its putative target protein, identified through proteomics, with another fluorophore (e.g., a red one). Using techniques like Förster Resonance Energy Transfer (FRET), which only occurs when the two fluorophores are in very close proximity (1-10 nm), researchers can visualize the direct interaction between the peptide and its target protein inside a living cell. This allows for the precise localization of the interaction (e.g., in the cytoplasm, nucleus, or at the cell membrane) and can measure the dynamics of the binding event in response to various cellular signals.

Table 3: Advanced Imaging Techniques for Studying this compound Interactions
TechniquePrinciplePotential ApplicationKey Advantage
Förster Resonance Energy Transfer (FRET)Energy transfer between two light-sensitive molecules (fluorophores) when in close proximity.Visualizing the direct binding of a fluorescently-labeled this compound to its labeled target protein in live cells.Provides spatial information on a nanometer scale, confirming direct molecular interaction.
Confocal Laser Scanning Microscopy (CLSM)Uses a pinhole to reject out-of-focus light, creating sharp, high-resolution images of fluorescently labeled samples. nih.govDetermining the subcellular localization of a fluorescently-tagged this compound.High-resolution optical sectioning of cells.
Super-Resolution MicroscopyA class of techniques that bypass the diffraction limit of light, allowing for imaging at the nanoscale.Mapping the precise location of the peptide and its target within subcellular structures with unprecedented detail.Resolution far beyond conventional light microscopy.

Engineering of this compound for Enhanced or Novel Functionality

The native sequence of this compound provides a foundational scaffold that can be systematically modified to improve existing properties or to introduce entirely new functionalities. Peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which can be overcome through targeted engineering. benthamdirect.comnih.gov Methodologies like directed evolution and rational design, along with the creation of peptidomimetics, are primary strategies to confer enhanced stability against proteases, improve binding affinity to a target, or generate novel activities not present in the parent molecule. nih.govmdpi.com

Both directed evolution and rational design offer powerful, albeit different, approaches to peptide engineering. Directed evolution harnesses the principles of natural selection in a laboratory setting, allowing for the discovery of novel functions without a deep initial understanding of the peptide's structure-function relationship. biorxiv.orgrcsb.org In contrast, rational design relies on existing structural and functional knowledge to make targeted, hypothesis-driven modifications. researchgate.netfrontiersin.org

Directed Evolution

This methodology involves creating a large, diverse library of peptide variants and subjecting it to a selection pressure to isolate sequences with a desired function. For this compound, this could be used to evolve variants with high affinity for a specific biological target, such as a cell surface receptor or an enzyme. The process typically involves iterative cycles of diversification, selection, and amplification.

A hypothetical directed evolution experiment to generate a high-affinity binder for a target protein could be structured as follows:

StepMethodDescription for this compound
1. Library Generation Error-Prone PCR or Degenerate Oligonucleotide SynthesisThe gene sequence encoding the Ser-Met-Ser-Ile-Ala-Arg-Leu peptide is randomly mutated to create a library of millions or billions of unique peptide variants.
2. Display System Phage Display or Yeast Surface DisplayThe library of mutated genes is inserted into bacteriophages or yeast, causing each particle or cell to display a unique peptide variant on its surface.
3. Selection (Panning) Affinity ChromatographyThe display library is exposed to an immobilized target protein. Non-binding variants are washed away, while those with affinity for the target are retained.
4. Amplification Host Infection and ReplicationThe selected phages or yeast are amplified by infecting host bacteria (e.g., E. coli) or through cell culture, creating an enriched pool of binders.
5. Iteration Repeat Cycles 1-4The enriched pool is subjected to further rounds of mutation and more stringent selection to isolate the variants with the highest affinity and specificity.

This data-driven approach can uncover unexpected sequence modifications that lead to significantly enhanced function, providing valuable insights into the peptide's structure-activity relationship. biorxiv.org

Rational Design

Rational design uses computational and structural information to make precise changes to a peptide's sequence. researchgate.net Even without a known three-dimensional structure, an analysis of the amino acid properties of this compound allows for hypothesis-driven modifications to improve its stability, solubility, or target affinity. Key strategies include substituting amino acids prone to degradation or modifying residues to enhance specific interactions. proteogenix.science For example, the methionine residue is susceptible to oxidation; replacing it could enhance the peptide's shelf-life and stability in biological systems. proteogenix.science

Below is a table outlining potential rational design modifications for the peptide:

Original ResiduePositionPropertyProposed SubstitutionRationale for Modification
Serine (Ser)1, 3Polar, HydrophilicAlanine (B10760859) (Ala)Decrease polarity; remove potential phosphorylation sites that could alter function.
Methionine (Met)2Hydrophobic, Oxidation-proneNorleucine (Nle)Increase oxidative stability while maintaining similar hydrophobicity and size. proteogenix.science
Isoleucine (Ile)4HydrophobicLeucine (Leu) or Valine (Val)Fine-tune hydrophobic interactions within a binding pocket.
Arginine (Arg)6Positively Charged, BasicLysine (B10760008) (Lys) or Ornithine (Orn)Modulate the strength or geometry of electrostatic interactions with a target.
Leucine (Leu)7HydrophobicCyclohexylalanine (Cha)Increase hydrophobicity to potentially enhance binding affinity in a nonpolar pocket.

These targeted changes, often guided by computational modeling, can systematically optimize the peptide for a specific application, reducing the need for large-scale library screening. nih.gov

Peptides are often poor drug candidates due to their rapid degradation by proteases and their inability to cross cell membranes. youtube.com Peptidomimetics are compounds designed to mimic the essential structural features of a peptide but are built with a non-peptide backbone, making them more stable and orally bioavailable. nih.govnih.gov

The design of a peptidomimetic based on this compound would begin by identifying its pharmacophore—the specific side chains and their spatial arrangement that are crucial for its biological activity. For instance, if a hypothetical function relies on the positive charge of Arginine at position 6 and the hydrophobic character of Isoleucine at position 4 and Leucine at position 7, a mimetic would be designed to position analogous chemical groups in the same three-dimensional orientation.

Key approaches include:

Backbone Modification: The peptide bonds (-CO-NH-) can be replaced with more stable isosteres (e.g., -CH2-NH-, -CH=CH-). youtube.com Strategies like N-methylation of the backbone nitrogen can also increase proteolytic resistance. nih.gov

Scaffold-Based Mimetics: The key side-chain functionalities can be attached to a rigid, non-peptide scaffold, such as a benzodiazepine (B76468) or sugar ring, to ensure the correct orientation for target interaction.

Retro-Inverso Peptides: These analogues are synthesized with the reverse sequence order using D-amino acids instead of L-amino acids. novoprolabs.com This modification maintains a similar side-chain topology to the original peptide while being resistant to degradation by natural proteases. nih.gov

The table below compares the parent peptide to a hypothetical peptidomimetic.

PropertyThis compound (Parent Peptide)Hypothetical Peptidomimetic
Backbone Standard peptide bondsModified, non-peptidic linkages (e.g., peptoid, alkene isosteres)
Proteolytic Stability Low; susceptible to cleavage by peptidasesHigh; resistant to enzymatic degradation. ijpsjournal.com
Cell Permeability Generally lowCan be designed for higher membrane permeability
Flexibility High conformational flexibilityOften conformationally constrained to lock into the bioactive shape
Synthesis Standard solid-phase peptide synthesisComplex multi-step organic synthesis

By pursuing these advanced methodologies, researchers can systematically overcome the inherent limitations of natural peptides, potentially transforming the this compound sequence into a highly stable and potent molecule with novel functions for research or therapeutic development.

Q & A

Q. How to ensure compliance with ethical standards when publishing conflicting data?

  • Methodological Answer : Disclose all experimental parameters (e.g., peptide batch, storage conditions) and raw data in supplementary materials. Follow AGU guidelines for public communication by distinguishing empirical findings from speculation. Submit contradictory results to preprint servers (e.g., bioRxiv) for community feedback prior to journal submission .

Q. What steps enhance reproducibility in peptide synthesis and characterization?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthesis protocols in repositories like protocols.io . Use orthogonal analytical methods (e.g., MALDI-TOF for mass validation, amino acid analysis for quantification) and report purity thresholds (e.g., ≥95% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.